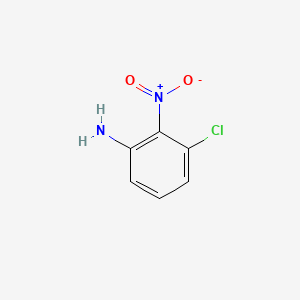

3-Chloro-2-nitroaniline

Descripción

Significance of Nitroaniline Derivatives in Organic Chemistry

Nitroaniline derivatives are a class of compounds of considerable importance in organic synthesis. fiveable.memdpi-res.com Their value stems from the unique electronic properties conferred by the simultaneous presence of an electron-donating amino group (-NH2) and a strong electron-withdrawing nitro group (-NO2) on the aromatic ring. rasayanjournal.co.inmdpi.com This "push-pull" system creates significant charge asymmetry and activates the molecule for various chemical transformations. rasayanjournal.co.in

These derivatives serve as crucial intermediates and building blocks for a wide array of more complex molecules. mdpi-res.commdpi.com They are fundamental in the industrial production of:

Dyes and Pigments: Nitroanilines are key precursors in the synthesis of azo dyes and other colorants. fiveable.mewikipedia.org

Pharmaceuticals: The nitroaniline scaffold is present in various medicinally relevant molecules and is used in the synthesis of active pharmaceutical ingredients. fiveable.mewikipedia.org

Specialty Chemicals: They are used to produce antioxidants, gum inhibitors, and agrochemicals. wikipedia.org

The reactivity of the nitroaniline core allows for diverse chemical modifications. The nitro group can be reduced to form a second amino group, creating diamines, while the existing amino group can undergo reactions like diazotization, enabling the introduction of other functional groups. fiveable.mewikipedia.org The specific positioning of the nitro and amino groups (ortho, meta, or para) significantly influences the compound's reactivity and the properties of the resulting products. fiveable.me

Research Context and Historical Perspective on 3-Chloro-2-nitroaniline

Research into this compound places it primarily as a synthetic intermediate. Its utility arises from the specific arrangement of its functional groups—amino, nitro, and chloro—which allows for regioselective reactions. The presence of the chlorine atom provides an additional site for nucleophilic substitution or cross-coupling reactions, further enhancing its versatility as a building block.

Historically, the study of such compounds is linked to the expansion of industrial chemistry, particularly in the dye industry. The need for a diverse palette of stable and vibrant colors drove research into functionalized anilines. While specific historical first-synthesis accounts for this compound are not prominently documented in readily available literature, its preparation method via the nitration of 3-chloroaniline (B41212) is a classic electrophilic aromatic substitution reaction. ontosight.ai

A notable example of its application in academic research is its use as a reactant in the synthesis of 3-chloro-N-(2-nitrophenyl)benzamide. nih.govresearchgate.net In this synthesis, this compound reacts with 3-chlorobenzoic acid. nih.govresearchgate.net This type of research is fundamental to crystal engineering and the study of intermolecular interactions in solid-state chemistry. nih.gov

Scope and Objectives of Current Academic Inquiry

Current research continues to leverage this compound as a valuable precursor in organic synthesis. The objectives of these studies are often to create novel molecules with specific functional properties for materials science or medicinal chemistry.

Key areas of contemporary research include:

Synthesis of Heterocyclic Compounds: It is used as a starting material for creating more complex molecules, such as benzimidazoles, which are important structural motifs in medicinal chemistry. chemsrc.com

Development of Novel Materials: Like other nitroaniline derivatives, it is a candidate for creating materials with nonlinear optical (NLO) properties, which are of interest in photonics and electronics. rasayanjournal.co.in The push-pull nature of the substituents is a key feature for inducing high molecular hyperpolarizability. rasayanjournal.co.in

Medicinal Chemistry Research: The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties. ontosight.ai Furthermore, some research suggests it may be a subject of study for potential applications in treating neurological disorders like Alzheimer's disease by observing its interaction with certain biological receptors and channels. biosynth.com

Table 2: Research Applications of this compound

| Research Area | Application | Finding/Objective | Source |

|---|---|---|---|

| Organic Synthesis | Intermediate | Used to synthesize dyes, pigments, and pesticides. | ontosight.aichembk.com |

| Crystal Engineering | Reactant | Used to synthesize 3-chloro-N-(2-nitrophenyl)benzamide to study molecular structure and crystal packing. | nih.govresearchgate.net |

| Medicinal Chemistry | Precursor/Active Compound | Studied for potential antibacterial and antifungal properties and as a potential drug candidate for neurological disorders. | ontosight.aibiosynth.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADOEPHJIBKBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208183 | |

| Record name | 3-Chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59483-54-4 | |

| Record name | 3-Chloro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59483-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes to 3-Chloro-2-nitroaniline

The preparation of this compound can be approached through several multi-step synthetic pathways. These methods often involve the strategic introduction of nitro and chloro groups onto an aniline (B41778) or benzene (B151609) precursor, with careful consideration of the directing effects of the substituents.

Multi-Step Synthesis Approaches

A common strategy for synthesizing substituted anilines involves a sequence of reactions including acylation, nitration, and hydrolysis. While detailed procedures for the specific synthesis of this compound starting from 3-chloroaniline (B41212) are not extensively documented in readily available literature, a general approach can be inferred from the synthesis of its isomers, such as 5-chloro-2-nitroaniline (B48662).

This analogous multi-step process would typically involve:

Acylation: The amino group of a starting aniline derivative is protected by acylation, for instance, through a reaction with formic acid or acetyl chloride. This step is crucial for controlling the subsequent nitration.

Nitration: The protected intermediate is then nitrated using a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride. The acyl group directs the incoming nitro group, although achieving the desired 2-position relative to the amino group when starting with 3-chloroaniline presents a regiochemical challenge.

Hydrolysis: The final step involves the removal of the acyl protecting group, typically through acid or base-catalyzed hydrolysis, to yield the target nitroaniline.

A documented synthetic route to this compound starts from 3-chloro-2-nitrobenzoic acid . In this process, the carboxylic acid is converted to the corresponding aniline. The reaction involves dissolving 3-chloro-2-nitrobenzoic acid in N,N-dimethylformamide (DMF) with triethylamine (B128534), followed by the addition of diphenylphosphonium chloride. The mixture is stirred at room temperature, and then heated with water to facilitate the transformation. After workup, this compound is obtained with a reported yield of 53.4%.

Another potential precursor is 2-chloro-4-nitro-aniline , which can be deaminated and chlorinated to produce 3-chloro-nitro-benzene, a potential intermediate that could then be reduced to 3-chloroaniline and subsequently re-nitrated, though this is a more circuitous route.

Information regarding synthetic routes involving an initial methylation step is not prominently available in the reviewed literature.

Regioselectivity and Isomeric Control in Synthesis

Achieving the desired regiochemistry is a critical aspect of synthesizing this compound. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of the incoming nitro group during electrophilic aromatic substitution.

In the case of starting with 3-chloroaniline, the amino group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. To control the position of nitration and prevent unwanted side reactions, the amino group is typically protected by acylation to form an acetanilide. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group.

However, the nitration of 3-chloroacetanilide tends to yield 5-chloro-2-nitroacetanilide and 3-chloro-4-nitroacetanilide as the major products. This is because the positions ortho and para to the activating acetamido group are favored. To obtain the this compound isomer, alternative strategies or specific reaction conditions that favor nitration at the 2-position would be necessary. The steric hindrance from the adjacent chloro and acetamido groups might play a role in directing the nitration, but this is not the typically observed outcome.

A more direct approach to control isomer formation is to start with a precursor where the desired substitution pattern is already established. For instance, the synthesis from 3-chloro-2-nitrobenzoic acid ensures the correct arrangement of the chloro and nitro groups from the outset.

Catalytic Approaches and Mechanistic Investigations in Synthesis

Catalysis plays a significant role in various transformations relevant to the synthesis of this compound and related compounds. For instance, the reduction of a nitro group to an amine is often carried out using catalytic hydrogenation.

While specific catalytic methods for the direct synthesis of this compound are not extensively detailed, related reactions provide insight into potential catalytic strategies. For example, the preparation of m-chloroaniline, a potential precursor, can be achieved through the catalytic chlorination of nitrobenzene (B124822), followed by reduction. However, this method often results in a mixture of isomers that require separation.

Mechanistic investigations into the nitration of substituted benzenes are well-established. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

Optimization of Reaction Conditions for Research Scale Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound on a research scale. Key parameters that are typically optimized include reaction time, temperature, solvent, and the stoichiometry of reagents.

In the synthesis from 3-chloro-2-nitrobenzoic acid, the reaction is initially carried out at room temperature for 3 hours, followed by heating at 100°C for 1 hour. The choice of DMF as a solvent is likely due to its ability to dissolve the reactants and its high boiling point, which is suitable for the heating step. The purification process involves a liquid-liquid extraction with ethyl acetate (B1210297) and washing with saturated sodium bicarbonate solution to remove any unreacted acidic starting material.

For multi-step syntheses involving acylation, nitration, and hydrolysis, each step would require individual optimization. For example, in the synthesis of the isomeric 5-chloro-2-nitroaniline, the acylation is performed at reflux temperature for 1-1.5 hours, while the nitration is carried out at a much lower temperature of -5 to 10°C for 2.0-2.5 hours to control the exothermic nature of the reaction and minimize side products. The final hydrolysis is conducted under reflux for 1-1.5 hours. Similar optimization principles would be applied to the synthesis of this compound.

Industrial Synthesis Paradigms and Scalability Challenges in Research

The transition from research-scale synthesis to industrial production presents several challenges. For the synthesis of nitroanilines, these often include the handling of hazardous materials like concentrated acids and nitrating agents, managing exothermic reactions on a large scale, and dealing with the generation of acidic waste streams.

While specific industrial synthesis paradigms for this compound are not detailed in the available search results, the challenges would be similar to those for other substituted nitroanilines. These include ensuring consistent product quality, managing safety and environmental concerns, and optimizing the process for cost-effectiveness.

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The outcome of substitution reactions on the aromatic ring of 3-chloro-2-nitroaniline is determined by the directing effects of the existing functional groups. The amino group is a powerful activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director. The chlorine atom is deactivating but directs incoming electrophiles to the ortho and para positions. quora.comquora.com

In electrophilic aromatic substitution, the activating effect of the amino group is generally dominant, increasing the electron density at the positions ortho and para to it (C6 and C4, respectively). This makes these sites the most probable targets for electrophilic attack.

Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. quora.com This effect is most pronounced at the positions ortho and para to the nitro group, making the chlorine substituent at C3 particularly susceptible to displacement by nucleophiles.

Table 1: Influence of Substituents on Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence (Electrophilic) | Impact on Nucleophilic Substitution |

| Amino (-NH2) | C1 | Activating (+R > -I) | Ortho, Para | Deactivating |

| Nitro (-NO2) | C2 | Deactivating (-R, -I) | Meta | Activating |

| Chlorine (-Cl) | C3 | Deactivating (-I > +R) | Ortho, Para | Activating (Inductive) |

Transformations of the Nitro Group

The nitro group is a key functional moiety that can undergo several transformations, most notably reduction to an amino group.

The reduction of aromatic nitro compounds is a fundamental and widely used reaction in organic synthesis. acs.org This transformation can be achieved using various reducing agents, which convert the nitro group of this compound into an amino group, yielding 3-chloro-1,2-diaminobenzene. Common methods include catalytic hydrogenation and reduction with metals in acidic media. organic-chemistry.orgdoubtnut.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Description |

| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst | A common and clean method for catalytic hydrogenation. |

| Fe/HCl | Iron metal in acidic medium | A classic and cost-effective industrial method. |

| SnCl₂/HCl | Tin(II) chloride in hydrochloric acid | A standard laboratory method for the reduction of nitroarenes. |

| Sodium Hydrosulfite | Aqueous solution | Can be used for selective reductions. wikipedia.org |

The reduction of a nitro group to an amine does not occur in a single step but proceeds through intermediate species. Mechanistic studies have shown that the reaction pathway involves the formation of nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) compounds. wikipedia.orgacs.org

These intermediates are typically highly reactive and are not isolated during the reaction. The generally accepted pathway for the reduction is a stepwise process where the oxidation state of the nitrogen atom is progressively lowered.

Table 3: Stepwise Reduction of the Nitro Group

| Step | Reactant | Product | Change in Oxidation State of Nitrogen |

| 1 | Ar-NO₂ (Nitro) | Ar-NO (Nitroso) | +3 to +1 |

| 2 | Ar-NO (Nitroso) | Ar-NHOH (Hydroxylamine) | +1 to -1 |

| 3 | Ar-NHOH (Hydroxylamine) | Ar-NH₂ (Amine) | -1 to -3 |

Reactions Involving the Chlorine Substituent

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group in the ortho position. The nitro group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction, thereby lowering the activation energy for the substitution. researchgate.net This allows the chlorine to be displaced by a variety of nucleophiles.

Table 4: Examples of Nucleophiles for Chlorine Displacement

| Nucleophile Class | Example Species | Product Type |

| Alkoxides | RO⁻ (e.g., CH₃O⁻) | Aryl ether |

| Amines | RNH₂ (e.g., C₂H₅NH₂) | Substituted aniline (B41778) |

| Thiolates | RS⁻ (e.g., C₆H₅S⁻) | Aryl sulfide |

| Hydroxide | OH⁻ | Phenol |

Influence of Substituents on Reaction Kinetics and Thermodynamics

The electronic properties of the amino, nitro, and chloro substituents have a profound impact on the kinetics (reaction rates) and thermodynamics (stability and energy changes) of reactions involving this compound.

Kinetics: The rate of electrophilic substitution is influenced by the balance between the activating amino group and the deactivating nitro and chloro groups. For nucleophilic substitution of the chlorine, the rate is significantly increased by the ortho-nitro group, which stabilizes the transition state of the rate-determining step. researchgate.net

Table 5: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect (-I) | Resonance Effect (R) | Net Effect on Ring Electron Density |

| -NH₂ | Weakly withdrawing | Strongly donating (+R) | Activating |

| -NO₂ | Strongly withdrawing | Strongly withdrawing (-R) | Deactivating |

| -Cl | Strongly withdrawing | Weakly donating (+R) | Deactivating |

Comparative Reactivity Studies with Isomeric Chloro-nitroanilines

The reactivity of this compound can be better understood by comparing it with its isomers. The relative positions of the three substituents significantly alter the molecule's electronic properties and steric environment.

For instance, in nucleophilic aromatic substitution of the chlorine atom, an isomer where the nitro group is para to the chlorine (e.g., 4-chloro-2-nitroaniline) would also be highly activated. However, an isomer where the nitro group is meta (e.g., 5-chloro-2-nitroaniline) would show substantially lower reactivity because the stabilizing resonance effect of the nitro group does not extend to the meta position.

Table 6: Predicted Relative Reactivity of Isomers in SNAr (Chlorine Displacement)

| Isomer | Position of -NO₂ relative to -Cl | Activation for SNAr | Predicted Reactivity |

| This compound | Ortho | Strong | High |

| 2-Chloro-3-nitroaniline | Meta | Weak | Low |

| 4-Chloro-2-nitroaniline (B28928) | Para | Strong | High |

| 5-Chloro-2-nitroaniline (B48662) | Meta | Weak | Low |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's functional groups.

While a specific experimental FTIR spectrum for 3-Chloro-2-nitroaniline is not available in the reviewed literature, the characteristic absorption bands for its functional groups can be predicted. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group typically give rise to strong absorption bands around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | Amino (-NH₂) |

| Aromatic C-H Stretching | > 3000 | Aromatic Ring |

| C=C Stretching | 1450 - 1600 | Aromatic Ring |

| NO₂ Asymmetric Stretching | 1530 - 1560 | Nitro (-NO₂) |

| NO₂ Symmetric Stretching | 1345 - 1385 | Nitro (-NO₂) |

| C-N Stretching | 1250 - 1360 | Amino (-NH₂) |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

Specific experimental Raman spectroscopic data for this compound could not be located in the surveyed literature. However, the Raman spectrum would be expected to show strong bands for the symmetric stretching of the nitro group and the vibrations of the aromatic ring. The C-Cl bond should also produce a characteristic Raman signal. The symmetric vibrations of the benzene ring are typically strong in Raman spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. For this compound (C₆H₅ClN₂O₂), the theoretical molecular weight is approximately 172.57 g/mol . scbt.comsielc.comchemicalbook.com Mass spectrometric analysis confirms this molecular weight; for instance, in liquid chromatography-mass spectrometry (LC-MS), the compound is observed as its protonated molecule, [M+H]⁺, at an m/z of 173.1. chemicalbook.com

Due to the presence of a chlorine atom, the mass spectrum of this compound exhibits a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: the M⁺ peak corresponding to the molecule with ³⁵Cl, and an M+2 peak (for the ³⁷Cl isotope) with an intensity about one-third of the M⁺ peak.

The fragmentation of this compound under electron ionization is dictated by its functional groups. As an aromatic nitro compound, characteristic fragmentation pathways include the loss of a nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). The fragmentation pattern provides valuable information for structural confirmation. Predicted m/z values for various adducts of this compound are useful for identification in different mass spectrometry modes. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 173.01123 |

| [M+Na]⁺ | 194.99317 |

| [M+K]⁺ | 210.96711 |

| [M-H]⁻ | 170.99667 |

| [M]⁺ | 172.00340 |

Data sourced from computational predictions. uni.lu

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. The technique relies on the scattering of X-rays by the electron clouds of atoms in the crystal lattice, producing a unique diffraction pattern that can be used to map the electron density and thereby determine the positions of atoms. While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, the characterization of its isomers and related nitroaniline compounds by XRD demonstrates the utility of these methods.

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a compound's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. For related compounds like 2-chloro-5-nitroaniline, single-crystal XRD analysis has shown that the molecule is nearly planar and crystallizes in a monoclinic system with the space group P2₁/c. Such studies reveal how intermolecular forces, like hydrogen bonds between the amine protons and nitro oxygen atoms, dictate the packing of molecules in the crystal lattice.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It is a rapid and non-destructive technique that provides information on the crystal system, lattice parameters, and phase purity of a bulk sample. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline solid. For example, the PXRD analysis of 4-chloro-2-nitroaniline (B28928) crystals confirmed that the material belongs to the monoclinic system and has a centrosymmetric nature with the space group P2₁/n. The sharp, well-defined peaks in a powder pattern indicate good crystallinity of the material.

Table 2: Illustrative Crystallographic Data for Chloro-nitroaniline Isomers

| Compound | Crystal System | Space Group | Reference(s) |

|---|---|---|---|

| 2-Chloro-5-nitroaniline | Monoclinic | P2₁/c | |

| 4-Chloro-2-nitroaniline | Monoclinic | P2₁/n | |

| 5-Chloro-2-nitroaniline (B48662) | Triclinic | P1 |

This table presents data for related isomers to demonstrate the application of XRD and is not the data for this compound.

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum of this compound, like other nitroanilines, is characterized by strong absorption bands resulting from π → π* transitions within the benzene ring, which is conjugated with the nitro (NO₂) and amino (NH₂) groups.

Studies on isomeric nitroanilines in aqueous solutions show major absorption bands in the range of 375-430 nm, which are attributed to these π → π* transitions. For instance, o-nitroaniline, the parent compound of this compound, exhibits a major absorption band at 428 nm. The exact position of the absorption maximum (λ_max) for this compound is influenced by the electronic effects of the chloro, nitro, and amino substituents on the aromatic ring. The UV cut-off wavelength for the related isomer 4-chloro-2-nitroaniline is reported to be at 398 nm.

Photoluminescence (PL) spectroscopy involves the emission of light from a substance after it has absorbed photons. This phenomenon provides information about the electronic excited states of a molecule. Detailed photoluminescence studies and data for this compound are not widely reported in the surveyed scientific literature.

Thermal Analysis Techniques (DSC, TGA) for Stability Studies

Thermal analysis techniques are essential for characterizing the thermal properties and stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, crystallization, and glass transitions. For this compound, the melting point is consistently reported to be in the range of 107-108°C. chemicalbook.comchemicalbook.com A DSC thermogram for this compound would show a sharp endothermic peak corresponding to this melting transition.

Table 3: Thermal Properties of this compound and Related Compounds

| Compound | Property | Value | Technique | Reference(s) |

|---|---|---|---|---|

| This compound | Melting Point | 107-108 °C | DSC/MPA | chemicalbook.comchemicalbook.com |

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. acs.org It is widely employed for studying nitroaniline derivatives due to its balance of accuracy and computational efficiency. researchgate.net Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311G(d,p) or higher, to solve the Schrödinger equation approximately. scholarsresearchlibrary.com

Geometry Optimization and Conformational AnalysisGeometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 3-Chloro-2-nitroaniline, this involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Table 1: Representative Parameters Calculated in Geometry Optimization

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, N-O, C-Cl, N-H). |

| **Bond Angles (°) ** | The angle formed between three connected atoms (e.g., C-C-C, H-N-H). |

| Dihedral Angles (°) | The angle between two planes, used to describe the rotation around a bond (e.g., C-C-N-O). |

| Total Energy (Hartrees) | The calculated total electronic energy of the molecule in its optimized state. |

Electronic Structure Analysis (HOMO-LUMO, Energy Gap)The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the LUNIvestigations into the electronic properties of molecules like this compound are centered on the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).researchgate.netThe HOMO acts as an electron donor, while the LUMO is the primary electron acceptor.mdpi.comThe energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.mdpi.comresearchgate.net

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small energy gap suggests the molecule is more prone to chemical reactions. mdpi.com For the related isomer 2-chloro-4-nitroaniline (B86195), the HOMO-LUMO energy gap was calculated to be 0.15655 atomic units (a.u.) using DFT, indicating significant potential for charge transfer within the molecule. researchgate.net Similar calculations for this compound would reveal its electronic stability and reactivity profile. From these energies, key chemical descriptors can be derived. researchgate.net

Table 2: Key Electronic Properties Derived from HOMO and LUMO Energies

| Property | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons in a covalent bond. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

Charge Distribution and Electrostatic Potential Mapping (MEP)Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites.researchgate.netThe MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation.youtube.com

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In nitroanilines, these areas are typically localized around the electronegative oxygen atoms of the nitro group. researchgate.netresearchgate.net

Blue regions represent positive electrostatic potential, which is electron-poor and indicates sites for nucleophilic attack. These are often found around the hydrogen atoms of the amino group. researchgate.netyoutube.com

Green regions denote neutral or near-zero potential.

For this compound, an MEP map would reveal the precise locations of its electrophilic and nucleophilic centers, governed by the combined electronic effects of the nitro, chloro, and amino substituents. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Vibrational Frequency Prediction and InterpretationTheoretical vibrational analysis using DFT is a powerful method for assigning and interpreting experimental infrared (IR) and Raman spectra. The calculation predicts the frequencies of the fundamental vibrational modes of the molecule.scholarsresearchlibrary.comFor a molecule like this compound with N atoms, there are 3N-6 normal modes of vibration.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, they are typically scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov A detailed analysis of the vibrational modes allows for the unambiguous assignment of spectral peaks to specific molecular motions, such as N-H stretching, C-Cl stretching, or NO₂ symmetric and asymmetric stretches. researchgate.net Studies on the isomer 2-chloro-4-nitroaniline have shown excellent agreement between scaled DFT-calculated frequencies and experimental FTIR and FT-Raman spectra. researchgate.net

Table 3: Examples of Vibrational Modes Predicted by DFT

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric/Symmetric Stretch | 3300 - 3500 | Stretching of the amine group's N-H bonds. |

| C-H Aromatic Stretch | 3000 - 3100 | Stretching of the C-H bonds on the benzene (B151609) ring. |

| NO₂ Asymmetric/Symmetric Stretch | 1500 - 1560 / 1300 - 1370 | Asymmetric and symmetric stretching of the nitro group's N-O bonds. |

| C-C Aromatic Stretch | 1400 - 1650 | Stretching vibrations within the benzene ring. |

| C-Cl Stretch | 600 - 850 | Stretching of the carbon-chlorine bond. |

Quantum Mechanical (QM) Approaches to Reaction Mechanisms

Quantum mechanical methods, particularly DFT, are used to explore the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of reaction mechanisms, transition state structures, and activation energies. For instance, QM calculations can be used to model electrophilic aromatic substitution reactions, elucidating how the existing substituents (Cl, NO₂, NH₂) direct incoming reagents and influence the reaction rate.

By calculating the energies of reactants, transition states, and products, a complete energy profile of a reaction pathway can be constructed. This theoretical approach can predict whether a reaction is kinetically or thermodynamically favored and explain the regioselectivity observed in experiments. mdpi.com Computational studies on the reduction of related nitroaromatic compounds, for example, have detailed the mechanistic steps, including the formation of intermediate species like nitroso and hydroxylamine (B1172632) derivatives. researchgate.net

Molecular Modeling and Dynamics Simulations

While DFT calculations typically model molecules in a vacuum or with implicit solvent models, molecular modeling and dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a specific solvent or a crystal lattice. MD simulations model the movement of atoms and molecules over time based on a force field, providing insights into dynamic processes.

These simulations can be used to study solvation effects, conformational changes in solution, and intermolecular interactions in a crystal. For example, MD can help understand how solvent molecules arrange around this compound and how that environment affects its properties and reactivity. In studies of related compounds, MD simulations have been used to assess the stability of molecules within biological binding sites, providing a dynamic view of intermolecular interactions. researchgate.net

Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking

The intermolecular forces present in the crystalline structure of this compound are crucial in determining its solid-state packing, and consequently, its physical properties. While a specific crystal structure for this compound is not publicly available, the intermolecular interactions can be inferred from studies of closely related nitroaniline derivatives. The primary interactions expected are hydrogen bonding and aromatic stacking.

A significant feature in 2-nitroaniline (B44862) and its derivatives is the presence of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. acs.orgnih.govniscpr.res.in This interaction leads to the formation of a stable six-membered ring, which influences the conformation of the molecule and its ability to form intermolecular hydrogen bonds. acs.org

Hydrogen Bonding:

In the solid state, molecules of this compound are expected to engage in a network of intermolecular hydrogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are potential hydrogen bond acceptors. It is also possible for the chlorine atom to participate in weaker C-H···Cl interactions.

Studies on analogous compounds, such as other substituted nitroanilines, have demonstrated the prevalence of N-H···O hydrogen bonds that link molecules into chains, dimers, or more complex three-dimensional networks. acs.org For instance, in the crystal structure of some 2-nitroaniline derivatives, molecules are linked into dimers by intermolecular N—H⋯O hydrogen bonds. nih.gov The specific geometry of these bonds, including the donor-acceptor distance and the bond angle, dictates the strength and directionality of the interaction.

Due to the lack of a published crystal structure for this compound, the following table provides illustrative data for typical N-H···O and C-H···O hydrogen bonds observed in similar organic molecules, which could be expected in the crystal packing of this compound.

Table 1: Illustrative Hydrogen Bond Geometries

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O | ~ 0.86 | ~ 2.1 - 2.5 | ~ 2.9 - 3.3 | ~ 150 - 170 |

| C-H···O | ~ 0.93 | ~ 2.2 - 2.6 | ~ 3.1 - 3.5 | ~ 130 - 160 |

Note: This data is illustrative and represents typical ranges for such interactions in organic crystals, as specific experimental data for this compound is not available.

Aromatic Stacking:

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent this compound molecules are anticipated to play a role in the crystal packing. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the benzene rings.

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring can lead to a polarized π-system, which may favor offset or slipped-stacking arrangements to minimize electrostatic repulsion and maximize attractive forces. In such arrangements, the centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å. researchgate.net Computational studies on substituted nitrobenzene (B124822) derivatives have shown that stacking of aromatic rings can contribute significantly to the dimerization energies. acs.org

The following table provides hypothetical parameters for π-π stacking interactions that could be present in the crystal structure of this compound, based on observations in similar aromatic compounds.

Table 2: Hypothetical Aromatic Stacking Parameters

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |

| Parallel Stacking | ~ 3.3 - 3.8 | ~ 0 |

| T-shaped Stacking | ~ 4.5 - 5.5 | ~ 90 |

Note: This data is hypothetical and based on typical values for aromatic interactions, as specific experimental data for this compound is not available.

Derivatives and Analogs in Contemporary Research

Synthesis and Characterization of Substituted 3-Chloro-2-nitroaniline Derivatives

The synthesis of substituted this compound derivatives often serves as a crucial starting point for the construction of more complex molecular architectures. Researchers employ various synthetic strategies to introduce different functional groups onto the this compound core, thereby tuning its electronic and steric properties.

For instance, the reaction of this compound with other reagents can lead to the formation of intermediates for the synthesis of various compounds. One reported synthesis involves the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid to produce substituted benzothiazole (B30560) derivatives. rjptonline.orgresearchgate.netresearchgate.net Another example is the use of 4-chloro-2-nitroaniline (B28928) as a starting material to synthesize the key intermediate 2,7-dichloroquinoxaline, which then reacts with phenolic compounds to yield various quinoxaline (B1680401) derivatives. nih.gov

The characterization of these newly synthesized derivatives is a critical step to confirm their structure and purity. A combination of analytical techniques is typically employed, including:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure and connectivity of atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.

Physical Methods:

Melting Point Determination: To assess the purity of the synthesized compounds.

Thin-Layer Chromatography (TLC): To monitor the progress of reactions and check for purity.

Elemental Analysis: To determine the elemental composition of the compounds.

Table 1: Examples of Synthesized this compound Derivatives and Characterization Data

| Derivative | Starting Material | Reagents | Key Characterization Data |

| Substituted Benzothiazoles | 3-Chloro-4-nitro-aniline | Potassium thiocyanate, Bromine, Glacial acetic acid | IR, NMR, Melting Point rjptonline.orgresearchgate.netresearchgate.net |

| Quinoxaline Derivatives | 4-Chloro-2-nitroaniline | Substitution, Reductive cyclization, Oxidation, Chlorination, Phenolic compounds | ¹H NMR, MS, IR, Elemental Analysis nih.gov |

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and involve the systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity. researchgate.net For compounds related to this compound, SAR studies aim to identify the key structural features responsible for their biological effects.

While direct SAR studies on this compound itself are not extensively detailed in the provided context, the principles of SAR are applied to the broader class of compounds derived from it. For example, in the development of quinoxaline derivatives, the introduction of different substituents on the quinoxaline skeleton can significantly impact their biological activity. One study found that introducing bromo groups instead of nitro groups into the quinoxaline skeleton resulted in better inhibition against lung cancer cells. nih.gov

Key aspects investigated in SAR studies include:

The effect of the position and nature of substituents on the aromatic ring.

The role of the heterocyclic scaffold in determining the compound's interaction with biological targets.

By analyzing these relationships, researchers can rationally design new analogs with improved potency and selectivity.

Development of Heterocyclic Compounds Incorporating this compound Scaffolds

The this compound scaffold serves as a versatile building block for the synthesis of a variety of heterocyclic compounds. These heterocycles are of great interest due to their diverse and significant biological activities.

Azetidinones: Azetidinones, commonly known as β-lactams, are four-membered cyclic amides. A novel synthesis of 3-chloro-4-(3-nitrophenyl)-1-phenyl-azetidin-2-one has been achieved by reacting N-[(E)-3-nitrophenyl)methylidene]aniline Schiff bases with chloroacetyl chloride and triethylamine (B128534) in dioxane. primescholars.com This eco-friendly method avoids refluxing and heating, leading to improved yields and purity. primescholars.com The synthesis of other azetidinone derivatives often involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine. mdpi.comnih.gov

Benzothiazoles: Benzothiazole derivatives are synthesized from 3-chloro-4-nitro-aniline through a reaction with potassium thiocyanate in the presence of bromine in glacial acetic acid. rjptonline.orgresearchgate.netresearchgate.netamazonaws.com This reaction leads to the formation of a 2-aminobenzothiazole (B30445) intermediate which can be further modified. rjptonline.orgresearchgate.netresearchgate.net

Quinoxaline Derivatives: Quinoxalines, or benzopyrazines, are bicyclic heterocyclic compounds. Their synthesis can be achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. acs.org For instance, 4-chloro-2-nitroaniline can be used as a starting material to produce 2,7-dichloroquinoxaline, a key intermediate for a range of quinoxaline derivatives. nih.gov These derivatives have shown potential as antitumor agents. nih.gov

Benzimidazolones: Benzimidazolones are another class of heterocyclic compounds that can be synthesized incorporating moieties derived from nitroanilines. While the direct synthesis from this compound is not explicitly detailed, related structures like 5-chloro-2-nitroaniline (B48662) have been used to synthesize novel benzimidazolones that were evaluated as inhibitors of HIV-1. chemicalbook.com General synthetic routes to benzimidazolones include the intramolecular N-arylation of ureas and the reaction of o-phenylenediamines with various reagents. organic-chemistry.orgnih.gov

Table 2: Heterocyclic Compounds Derived from Chloro-Nitroaniline Scaffolds

| Heterocycle | General Synthetic Approach | Starting Material Example | Key Reagents |

| Azetidinones | Cyclocondensation of Schiff bases | N-[(E)-3-nitrophenyl)methylidene]aniline | Chloroacetyl chloride, Triethylamine primescholars.commdpi.com |

| Benzothiazoles | Reaction with thiocyanate and bromine | 3-Chloro-4-nitro-aniline | Potassium thiocyanate, Bromine rjptonline.orgamazonaws.com |

| Quinoxalines | Reductive cyclization and subsequent reactions | 4-Chloro-2-nitroaniline | Various (multi-step synthesis) nih.gov |

| Benzimidazolones | Various, including intramolecular urea (B33335) cyclization | 5-Chloro-2-nitroaniline (for related analogs) | Various chemicalbook.comorganic-chemistry.org |

Impact of Halogen Substitution on Molecular Properties and Reactivity

The presence and position of a halogen substituent, such as chlorine, on an aromatic ring significantly influence the molecule's properties and reactivity. In the context of nitroanilines, the interplay between the electron-withdrawing nitro group and the halogen atom is crucial.

Electronic Effects: Halogens are electron-withdrawing groups due to their high electronegativity (inductive effect). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). quora.com In the case of haloarenes, this resonance effect directs incoming electrophiles to the ortho and para positions. quora.com

The nitro group is a strong electron-withdrawing group through both inductive and resonance effects (-I and -M effects). quora.com When both a halogen and a nitro group are present on the benzene (B151609) ring, their combined electronic influence dictates the reactivity of the molecule. For instance, the presence of an electron-withdrawing group like a nitro group on a haloarene increases its reactivity towards nucleophilic substitution reactions by withdrawing electron density from the ring, particularly at the ortho and para positions, making the carbon atom attached to the halogen more susceptible to nucleophilic attack. quora.com

Reactivity: The halogen atom in compounds like this compound can be a site for nucleophilic substitution reactions. The rate and feasibility of such reactions are influenced by the electronic environment of the aromatic ring. The electron-withdrawing nature of the nitro group, especially when positioned ortho or para to the halogen, activates the ring towards nucleophilic attack.

Furthermore, the halogen can influence the acidity and basicity of nearby functional groups. The addition of a nitro group to aniline (B41778) significantly decreases its basicity. quora.com The position of the nitro group relative to the amino group has a substantial impact, with the effect being most pronounced when the nitro group is in the ortho or para position. quora.com

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Building Block for Complex Organic Molecules

3-Chloro-2-nitroaniline is a crucial starting material or intermediate in the multi-step synthesis of complex organic molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. Its reactivity allows for the construction of intricate molecular architectures.

One significant application is in the synthesis of phenazine derivatives. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibacterial properties. researchgate.net The synthesis often involves a modular approach where aniline (B41778) derivatives are coupled with other aromatic compounds, followed by cyclization to form the phenazine core. researchgate.netscbt.com this compound can be utilized in such synthetic pathways to introduce specific substituents onto the phenazine skeleton, thereby modifying the biological and chemical properties of the final molecule.

Furthermore, related chloro-nitroaniline structures are instrumental in creating potent inhibitors for medical research. For instance, derivatives have been used to synthesize novel benzimidazolones that act as inhibitors of HIV-1 replication. The strategic placement of the chloro and nitro groups on the aniline ring is key to the synthesis of these complex and biologically active molecules.

Table 1: Examples of Complex Molecules Synthesized from Chloro-nitroaniline Precursors This table is generated based on data from the text.

| Molecule Class | Precursor Type | Therapeutic Area/Application |

|---|---|---|

| Phenazines | Substituted Nitroanilines | Antibacterial Agents |

| Benzimidazolones | 5-Chloro-2-nitroaniline (B48662) | HIV-1 Replication Inhibitors |

| Tyrosine Kinase Inhibitors | Substituted Nitroanilines | Anti-cancer Agents |

Synthesis of Dyes, Pigments, and Specialty Chemicals

Historically and currently, one of the primary industrial applications of nitroaniline derivatives is in the production of colorants. This compound serves as an important intermediate in the synthesis of a variety of dyes and pigments, particularly azo dyes. uni.luresearchgate.net

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest group of synthetic colorants used in industries ranging from textiles to printing. The synthesis typically involves a two-step process:

Diazotization: The amino group of this compound is converted into a diazonium salt using nitrous acid at low temperatures.

Coupling: The resulting diazonium salt is then reacted with a coupling component (such as a phenol or another aniline derivative) to form the final azo dye.

The presence of the chloro and nitro groups on the this compound molecule influences the final color and properties, such as lightfastness and chemical resistance, of the resulting dye. These substituents act as auxochromes and modifiers, shifting the absorption spectrum of the dye molecule to achieve specific hues.

Utilization in Agrochemical and Polymer Synthesis

In the field of agriculture, this compound is a valuable precursor for the manufacture of various agrochemicals, including herbicides and insecticides. uni.luresearchgate.net It is used as a starting material to produce active ingredients that target specific weeds or pests, contributing to crop protection and yield improvement. For example, related compounds are precursors in the synthesis of selective herbicides.

While its role in agrochemical synthesis is established, the direct application of this compound as a monomer or precursor in large-scale polymer synthesis is not widely documented. However, related isomers have found use in specialized polymer applications. For instance, 5-chloro-2-nitroaniline is a chemical intermediate used to synthesize high refractive index polyaryl thioether sulfone films, which are materials valuable for new image sensors. nih.gov This suggests a potential for this compound in the development of specialty polymers where its specific chemical functionalities could impart desired thermal, optical, or mechanical properties.

Development of Optoelectronic Materials (e.g., Nonlinear Optical Devices, Photonic Waveguides)

Nitroaniline derivatives are a class of organic compounds extensively studied for their exceptional nonlinear optical (NLO) properties. researchgate.net These properties are crucial for applications in optoelectronics and photonics, including optical signal processing and frequency conversion. researchgate.netiaea.org NLO materials can alter the properties of light passing through them, which is fundamental for technologies like lasers and high-speed communication.

Research has specifically highlighted the NLO potential of isomers of this compound. For example, single crystals of 4-chloro-2-nitroaniline (B28928) (4Cl2NA) have been grown and shown to possess significant second-harmonic generation (SHG) efficiency, which is the ability to convert incident laser light of one frequency into light with twice that frequency. researchgate.net Studies have found the SHG efficiency of 4Cl2NA to be three times that of potassium dihydrogen phosphate (KDP), a standard inorganic NLO material. researchgate.net Another related compound, 2-Chloro-5-nitroaniline, has been utilized in applications involving photonic waveguides. iaea.org

The NLO properties of these molecules arise from their molecular structure, which typically includes an electron-donating group (like the amino group) and an electron-accepting group (like the nitro group) connected by a π-conjugated system (the benzene (B151609) ring). This arrangement creates a large molecular dipole moment and high hyperpolarizability, which are prerequisites for second-order NLO effects. Given that this compound shares this fundamental structural motif, it holds theoretical potential for use in similar NLO and optoelectronic applications, although specific research on this particular isomer is less prevalent.

Table 2: NLO Properties of a Related Nitroaniline Isomer This table is generated based on data from the text.

| Compound | Property | Finding | Potential Application |

|---|---|---|---|

| 4-chloro-2-nitroaniline (4Cl2NA) | Second-Harmonic Generation (SHG) Efficiency | 3 times that of KDP researchgate.net | Frequency Conversion, Lasers |

Applications in Corrosion Inhibition Research

Nitroanilines and their derivatives have been investigated as corrosion inhibitors for various metals in acidic environments. Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The effectiveness of nitroanilines as inhibitors is attributed to the presence of nitrogen and oxygen atoms, which have lone pairs of electrons that can coordinate with the metal surface. The aromatic ring also contributes to the adsorption process through π-electron interactions.

A study on the corrosion of zinc in nitric acid demonstrated that nitroaniline isomers can be highly effective inhibitors. researchgate.net The research showed that at a specific concentration, m-nitroaniline exhibited an inhibition efficiency of 99.4%. researchgate.net The mode of action was identified as chemisorption, with the inhibitor molecules covering both anodic and cathodic sites on the metal surface. researchgate.net

However, the performance of these inhibitors can be highly dependent on the metal and the specific corrosive environment. For instance, a separate study on the corrosion of mild steel in hydrochloric acid found that while some aniline derivatives provided good protection, 3-nitroaniline (m-nitroaniline) actually increased the corrosion rate under the tested conditions. This indicates that while the general class of nitroanilines shows significant promise for corrosion inhibition, the specific efficacy of this compound would require targeted experimental evaluation.

Exploration of Biological Activities and Biochemical Interactions of 3 Chloro 2 Nitroaniline and Its Derivatives

While direct research into the biological activities of 3-Chloro-2-nitroaniline is limited, extensive studies have been conducted on its structural analogs and derivatives. These investigations reveal a broad spectrum of potential pharmacological applications, from combating infectious diseases to addressing neurological disorders. This article explores the research findings related to the biological and biochemical interactions of compounds derived from or structurally related to this compound.

Environmental Fate, Degradation, and Ecotoxicological Research

Biodegradation and Persistence Studies in Aquatic and Terrestrial Systems

Chlorinated nitroaromatic compounds are generally recognized as persistent environmental pollutants due to their anthropogenic origins and resistance to degradation. researchgate.net Their stability is enhanced by the presence of both chloro and nitro groups on the aromatic ring, making them recalcitrant to microbial breakdown. nih.govplos.org

While specific studies on the biodegradation of 3-Chloro-2-nitroaniline were not identified, research on other isomers provides insight into potential metabolic pathways. For instance, 2-Chloro-4-nitroaniline (B86195) (2-C-4-NA) has been shown to be poorly biodegradable in aquatic environments and industrial sewage treatment plants. plos.org However, a specific bacterial strain, Rhodococcus sp. strain MB-P1, was found to utilize 2-C-4-NA as its sole source of carbon, nitrogen, and energy under aerobic conditions. nih.gov The degradation process involved the release of nitrite, chloride, and ammonia ions, with key metabolites identified as 4-amino-3-chlorophenol and 6-chlorohydroxyquinol. nih.gov This suggests that microbial degradation of chloronitroaniline isomers, while challenging, is possible with specific, adapted microorganisms.

Photodegradation Pathways

Research on the photodegradation of related compounds, such as aniline (B41778) and 2-chloroaniline, indicates that the process is often initiated by reaction with hydroxyl radicals (•OH). researchgate.net This leads to the formation of various intermediate products. For example, the TiO2-catalyzed photodegradation of 2-chloroaniline in an aqueous solution has been shown to produce intermediates including 2-chlorophenol and p-benzoquinone. researchgate.netresearchgate.net It is plausible that this compound would undergo a similar degradation process initiated by photochemically produced radicals in the environment, though the specific intermediates and reaction kinetics remain uninvestigated.

Bioaccumulation Potential in Research Models

There is no specific experimental data on the bioaccumulation potential of this compound. However, data from other chloronitroaniline isomers can provide an estimation of the potential for this class of compounds to accumulate in organisms. The bioconcentration factor (BCF) is a key indicator, and a low BCF generally suggests a low potential for bioaccumulation.

For the isomer 2-nitroaniline (B44862), a bioconcentration factor of 8 was observed in fish, indicating that it does not significantly bioaccumulate. oecd.org Similarly, estimated BCF values for 4-chloro-3-nitroaniline and 2-chloro-5-nitroaniline are low, at 8 and 10 respectively, suggesting a low potential for bioconcentration in aquatic organisms. nih.govnih.gov

The octanol-water partition coefficient (log K_ow_) is another useful predictor of bioaccumulation. For 2-chloro-4-nitroaniline, a log K_ow_ of 2.3 has been reported. fishersci.com While this value suggests some potential for partitioning into fatty tissues, other factors such as metabolism and excretion play a crucial role. For example, studies in rats with 4-chloro-2-nitroaniline (B28928) showed rapid metabolism and excretion, suggesting a low likelihood of bioaccumulation.

Table 1: Bioaccumulation Potential of Selected Chloronitroaniline Isomers

| Compound | Bioconcentration Factor (BCF) | Log K_ow_ | Research Model/Method | Conclusion |

|---|---|---|---|---|

| 2-nitroaniline | 8 | 1.85 | Fish (Experimental) | Does not significantly bioaccumulate oecd.org |

| 4-chloro-3-nitroaniline | 8 | 2.1 | Estimated | Low potential for bioaccumulation nih.gov |

| 2-chloro-5-nitroaniline | 10 | N/A | Estimated | Low potential for bioaccumulation nih.gov |

| 2-chloro-4-nitroaniline | N/A | 2.3 | Experimental | Some potential, but likely low mobility fishersci.com |

| This compound | No Data Available | 2.2 (Predicted) | N/A | N/A |

Environmental Distribution and Compartmentalization Studies

Specific research on the environmental distribution of this compound has not been identified. The distribution of a chemical in the environment is governed by its physical and chemical properties, such as water solubility and vapor pressure.

Data on related isomers show conflicting potential for mobility. For instance, 5-chloro-2-nitroaniline (B48662) is described as likely to be mobile in the environment due to its water solubility. fishersci.com In contrast, 2-chloro-4-nitroaniline is considered not likely to be mobile due to its low water solubility. fishersci.com This highlights the difficulty in extrapolating properties between isomers.

For 2-chloro-4-nitroaniline, volatilization from soil or water surfaces is not considered an important environmental fate process due to its low Henry's Law constant. plos.org If released into water, chloronitroanilines may adsorb to suspended solids and sediment. nih.govnih.gov

Ecotoxicological Impact Assessments in Research Organisms

No specific ecotoxicological assessments for this compound in standard research organisms (e.g., fish, Daphnia magna, algae) were found in the reviewed literature. The general classification for the chemical group "chloronitroanilines" indicates they are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comfishersci.com

Ecotoxicity data is available for some related isomers, which demonstrates the hazardous nature of this class of compounds. For 5-chloro-2-nitroaniline, toxicity to the bacterium Vibrio fischeri has been measured, though data for other aquatic organisms is not listed. fishersci.com Data for 2-nitroaniline shows acute toxicity to both invertebrates and fish. oecd.org

Table 2: Acute Ecotoxicity Data for Selected Nitroaniline and Chloronitroaniline Isomers

| Compound | Organism | Endpoint | Duration | Value (mg/L) |

|---|---|---|---|---|

| This compound | Fish, Daphnia, Algae | LC50/EC50 | N/A | No Data Available |

| 2-nitroaniline | Brachydanio rerio (zebrafish) | LC50 | 96 hours | 19.5 oecd.org |

| Daphnia magna (water flea) | EC50 | 24 hours | 8.3 oecd.org | |

| 5-chloro-2-nitroaniline | Photobacterium phosphoreum (Microtox) | EC50 | 5 min | 5.09 fishersci.com |

| EC50 | 15 min | 5.46 fishersci.com | ||

| EC50 | 30 min | 5.85 fishersci.com |

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques (e.g., GC-ECD, TLC)

Chromatography is a cornerstone for the analysis of substituted anilines like 3-Chloro-2-nitroaniline. The choice of technique often depends on the sample matrix, required sensitivity, and the specific research question.

Gas Chromatography (GC) Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For halogenated and nitroaromatic compounds, specific detectors are employed to achieve high sensitivity and selectivity.

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative functional groups, such as the chlorine atom and nitro group present in this compound. The ECD operates by capturing electrons from a low-energy beta radiation source, and when an electronegative analyte passes through, it captures electrons, causing a decrease in the standing current which is measured as a positive signal. cdc.gov This makes GC-ECD an ideal choice for trace-level analysis in environmental samples. Sample preparation often involves extraction with organic solvents and may require a cleanup step using techniques like gel permeation chromatography (GPC) or passage through a Florisil® column to remove interfering substances from the matrix. cdc.gov

Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD): As an alternative to ECD, the Nitrogen Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds. U.S. EPA Method 8131, which covers a range of aniline (B41778) derivatives, utilizes GC-NPD for their determination in environmental extracts. epa.gov While this method does not specifically list this compound, it provides validated conditions for numerous structurally similar chloro- and nitroanilines, suggesting its applicability. The method outlines the use of capillary columns and specific extraction and cleanup procedures to handle complex matrices. epa.gov

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is often preferred for polar and thermolabile compounds, as it avoids the high temperatures of a GC injection port which can cause degradation. thermofisher.com

A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method provides a scalable approach suitable for both analytical quantification and preparative separation for impurity isolation. sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV (Wavelength not specified) |

| Application Notes | For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid. The method is scalable for UPLC applications using smaller 3 µm particle columns. |

Thin-Layer Chromatography (TLC) Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative identification and separation of compounds. It is often used as a rapid and cost-effective screening method. For nitroanilines, the separation is based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase (a solvent system). scribd.com The polarity of the solvent system is a critical factor influencing the separation; a more polar solvent will generally cause the compounds to travel further up the plate, resulting in higher Retention Factor (Rf) values. scribd.com While specific TLC studies on this compound are not extensively detailed in the literature, the principles applied to isomers like o-nitroaniline and p-nitroaniline are directly relevant. scribd.com The identification is made by comparing the Rf value of the sample spot to that of a known standard run on the same plate.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into 3-Chloro-2-nitroaniline has primarily established its role as a significant intermediate in synthetic organic chemistry. The compound, with the molecular formula C₆H₅ClN₂O₂, is a substituted nitroaromatic amine whose value lies in the reactivity of its functional groups. Key findings have elucidated its synthesis, typically from precursors like 3-chloro-2-nitrobenzoic acid, and have characterized its fundamental physicochemical properties. Its principal contribution to the chemical and pharmaceutical industries is its function as a versatile building block. It is a precursor for the synthesis of halogenated anilines and more complex molecules used in the production of dyes, pigments, and agrochemicals. researchgate.net The strategic placement of the amino, nitro, and chloro groups on the benzene (B151609) ring allows for selective chemical modifications, making it a valuable starting material for constructing a variety of organic compounds.

Identification of Knowledge Gaps and Unexplored Avenues

Despite its utility as a synthetic intermediate, there are considerable knowledge gaps concerning this compound. A comprehensive toxicological profile for the compound is notably absent from the current body of scientific literature. While nitroaromatic compounds as a class are known for their potential toxicity and mutagenicity, specific data on the metabolic fate, long-term environmental impact, and mechanisms of toxicity of this compound are scarce. nih.gov Its biodegradation pathways in various environmental compartments (soil, water) remain largely uncharacterized. Furthermore, while its role as a precursor is acknowledged, its full potential in other fields like material science—for instance, in the development of specialized polymers or functional materials—is an unexplored avenue. There is also a lack of extensive research into the synthesis of novel bioactive molecules derived directly from this scaffold, beyond its use in traditional dye and pigment chemistry.

Emerging Research Trends and Methodological Innovations

The field of organic synthesis is continually evolving, with a strong emphasis on sustainability and efficiency, and these trends are highly relevant to the future study of this compound. Methodological innovations in the synthesis of aromatic nitro compounds, such as the use of novel nitrating agents that avoid harsh mixed acids, could lead to greener and more regioselective production methods. rsc.orgresearchgate.net Moreover, emerging trends in catalysis, including metal-free and photoredox catalysis, offer new possibilities for the transformation of this compound into value-added products. acs.orgresearchgate.net For example, the selective reduction of the nitro group is a critical step in producing the corresponding diamine, and recent developments in heterogeneous catalysis for the hydrogenation of halogenated nitroaromatics could be applied to achieve this with high chemoselectivity, preserving the chloro-substituent. researchgate.netacs.org The application of high-throughput screening and computational modeling to predict the reactivity and properties of its derivatives represents a methodological innovation that could accelerate the discovery of new applications.

Potential for Rational Design of Novel Compounds and Materials

The molecular structure of this compound makes it an excellent scaffold for the rational design of novel compounds and materials. The presence of three modifiable sites—the amino group, the nitro group, and the chlorine atom—provides the basis for creating diverse molecular architectures. In medicinal chemistry, this scaffold could be used to design and synthesize new classes of bioactive molecules. mdpi.comresearchgate.net For example, substituted nitroanilines are precursors to benzimidazoles and other heterocyclic systems that are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties. chemicalbook.com The specific substitution pattern of this compound can be exploited to fine-tune the electronic and steric properties of target molecules, potentially leading to enhanced efficacy and selectivity. In material science, it could serve as a monomer or cross-linking agent in the synthesis of high-performance polymers with enhanced thermal stability or specific optical properties, leveraging the characteristics of the nitroaromatic core.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-2-nitroaniline in laboratory settings?

- Methodology :

- Direct nitration : Nitration of 3-chloroaniline under controlled conditions (e.g., mixed acid system at 0–5°C) minimizes byproducts like polynitro derivatives. Monitor reaction progress via TLC or HPLC .